S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

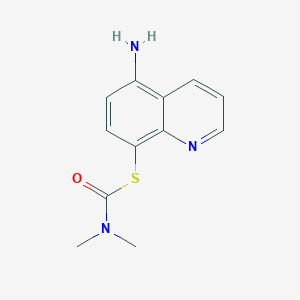

“S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate” is a chemical compound that is related to quinolin-8-amines . Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis .

Synthesis Analysis

The synthesis of quinolin-8-amines can be achieved from N-propargyl aniline derivatives employing tin and indium chlorides . This process involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

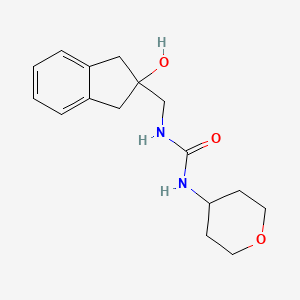

The molecular structure of “S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate” is related to 5-Amino-8-quinolinol . The molecular formula of 5-Amino-8-quinolinol is C9H8N2O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinolin-8-amines include intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology . These reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Scientific Research Applications

Metal Coordination and Chemical Synthesis

Compounds derived from 8-aminoquinoline are known for their coordination with metal atoms, which is essential for synthesizing metal complexes with potential applications in catalysis and material science. For example, the coordination of Sn atoms in compounds related to 8-aminoquinoline is octahedral, which is significant for understanding the structural aspects of metal-organic frameworks (MOFs) and catalysts (Hazell et al., 1997).

Antimicrobial and Antimalarial Activities

8-Aminoquinoline derivatives, including those structurally related to S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate, have been extensively studied for their antimicrobial and antimalarial activities. They form the basis for drugs like primaquine, which is used for treating and preventing malaria. These compounds' mode of action often involves interfering with the parasite's life cycle or inhibiting essential biological processes (Baird, 2019).

Anticancer Properties

Some 8-aminoquinoline derivatives have shown potential in cancer therapy. For instance, their cytotoxic effects on human breast tumor cell lines have been explored, with certain derivatives demonstrating significant anticancer activity. This opens avenues for developing new anticancer agents based on the 8-aminoquinoline scaffold (Zhang et al., 2007).

Corrosion Inhibition

Derivatives of 8-aminoquinoline, like those related to S-(5-Aminoquinolin-8-yl) N,N-dimethylcarbamothioate, have been investigated for their corrosion inhibition properties. These compounds can form protective layers on metals, significantly reducing corrosion rates. This application is particularly relevant in industrial settings where metal preservation is crucial (Faydy et al., 2017).

Photophysical Properties

The study of the photophysical properties of aminoquinoline derivatives provides insights into their potential use in developing fluorescent sensors and imaging agents. Their ability to undergo specific interactions with metal ions and changes in photoluminescence upon binding can be harnessed for detecting metal ions in biological systems (Schulman et al., 1973).

Mechanism of Action

Mode of Action

It is known that many quinoline derivatives interact with their targets by forming covalent bonds, leading to changes in the target’s function

Biochemical Pathways

Quinoline derivatives are often involved in various biochemical pathways, including those related to cellular signaling and metabolism . More research is needed to determine the exact pathways affected by EN300-6490964.

properties

IUPAC Name |

S-(5-aminoquinolin-8-yl) N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-15(2)12(16)17-10-6-5-9(13)8-4-3-7-14-11(8)10/h3-7H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPWQMXPUIILLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=C2C(=C(C=C1)N)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2816119.png)

![Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole](/img/structure/B2816127.png)

![5-chloro-2-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2816131.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2816132.png)

![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2816134.png)

![2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2816136.png)

![7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2816141.png)